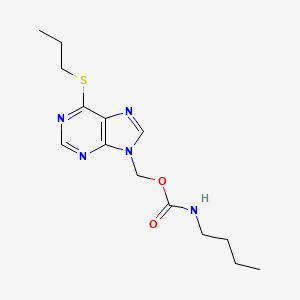
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a purine base with a propylsulfanyl group at the 6-position and a butylcarbamate group attached to the methyl group at the 9-position. These modifications confer distinct chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the butylcarbamate group to the methyl group at the 9-position using carbamate formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the purine base, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- (6-methoxy-2-naphthyl)propanamide derivatives
- Indole derivatives
- Furfurals and their derivatives
Uniqueness
Compared to these similar compounds, (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate stands out due to its unique combination of a purine base with a propylsulfanyl group and a butylcarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
14133-17-6 |
|---|---|
Fórmula molecular |
C14H21N5O2S |
Peso molecular |
323.42 g/mol |
Nombre IUPAC |
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate |
InChI |
InChI=1S/C14H21N5O2S/c1-3-5-6-15-14(20)21-10-19-9-18-11-12(19)16-8-17-13(11)22-7-4-2/h8-9H,3-7,10H2,1-2H3,(H,15,20) |
Clave InChI |
ONBGMWLHMNYGKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCN1C=NC2=C1N=CN=C2SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
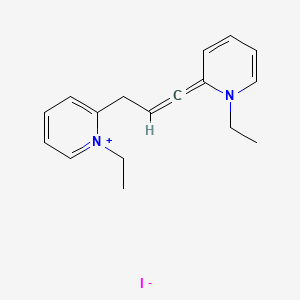
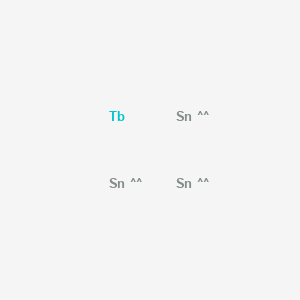

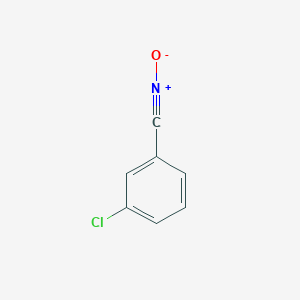
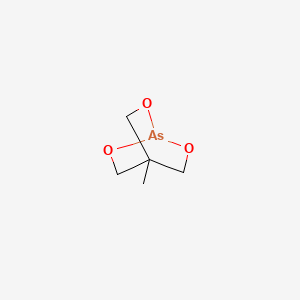

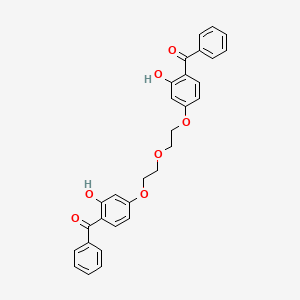

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
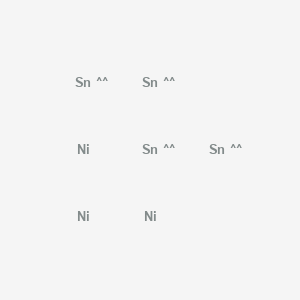
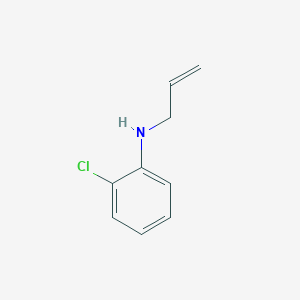
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

